molecular formula C21H17ClFNO6 B3585387 methyl (7-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate

methyl (7-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B3585387
M. Wt: 433.8 g/mol
InChI Key: DGVTXUQQTJRDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a eugeroic and a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects . It is also used in the preparation of 2-chloro-3-fluorobromobenzene and 4- ((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate .


Synthesis Analysis

The synthesis of this compound involves various processes. For instance, 4-methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-substituted-phenyl-2H-1,3-thiazin-2-yl-amino) acetate has been efficiently formulated via coupling 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate with amino thiazine derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C9H9O2N1Cl1F1 . It has a molecular weight of 202.61 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, the Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO) and its metal (II) complexes, [M(L) 2 (H 2 O) 2] (M = Mn, Co, Ni, Cu, and Zn), were successfully synthesized and characterized .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a solid form and a brown color . Its melting point is greater than 350°C , and it has a molar conductance of 16 Ohm-1·cm2·mol^-1 .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The future directions for this compound could involve further exploration of its diverse biological activities and potential therapeutic applications . It could also involve the development of new synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

Properties

IUPAC Name

methyl 2-[7-[2-(4-chloro-2-fluoroanilino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFNO6/c1-11-14-5-4-13(8-18(14)30-21(27)15(11)9-20(26)28-2)29-10-19(25)24-17-6-3-12(22)7-16(17)23/h3-8H,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVTXUQQTJRDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C=C(C=C3)Cl)F)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (7-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (7-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Reactant of Route 3
Reactant of Route 3
methyl (7-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Reactant of Route 4
Reactant of Route 4
methyl (7-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
methyl (7-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
methyl (7-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.